molecular formula C13H10F4O2 B13632233 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13632233
M. Wt: 274.21 g/mol
InChI Key: DHMDVNQSZMOZJN-UHFFFAOYSA-N
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Description

2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclo[1.1.1]pentane derivative. This compound is notable for its unique structural features, which include a bicyclo[1.1.1]pentane core and multiple fluorine atoms. These features contribute to its distinct physicochemical properties, making it a valuable molecule in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the bicyclo[1.1.1]pentane core. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method allows for the selective decoration of the bicyclo[1.1.1]pentane core with fluorine atoms, resulting in the desired compound.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic routes to achieve high yields and purity. The use of metal-free homolytic aromatic alkylation protocols has been explored to expand the frontiers of contemporary medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F4O2

Molecular Weight

274.21 g/mol

IUPAC Name

2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H10F4O2/c14-9-11(5-12(9,6-11)10(18)19)7-1-3-8(4-2-7)13(15,16)17/h1-4,9H,5-6H2,(H,18,19)

InChI Key

DHMDVNQSZMOZJN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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